2-(o-Tolyl(p-tolyl)amino)acetic acid

Description

Definition and Unique Structural Features of 2-(o-Tolyl(p-tolyl)amino)acetic acid

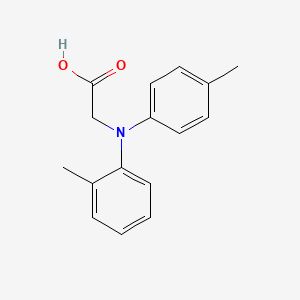

This compound , identified by the CAS number 1009757-09-8 , is a specific organic molecule belonging to the class of N,N-diaryl-N-acetic acid derivatives. cdnsciencepub.com Its structure is characterized by a central nitrogen atom that is bonded to three distinct groups: an ortho-tolyl group (a benzene (B151609) ring with a methyl group at the second position), a para-tolyl group (a benzene ring with a methyl group at the fourth position), and an acetic acid moiety (-CH₂COOH).

The unique structural features of this compound arise from the combination of these components. The diarylamine core, formed by the nitrogen atom and the two tolyl groups, creates a sterically hindered and electronically rich environment. The presence of the acetic acid group introduces a carboxylic acid functionality, which imparts acidic properties and potential for further chemical transformations, such as esterification or amidation. The asymmetrical nature of the diaryl substitution, with one ortho- and one para-tolyl group, can lead to interesting conformational properties and potential for chirality if the molecule were to adopt a non-planar conformation.

While the fundamental structure is well-defined, specific, experimentally determined physicochemical data for this compound, such as its melting point, boiling point, and detailed spectroscopic data (NMR, IR, Mass Spectrometry), are not widely available in publicly accessible scientific literature.

Positioning within the Broader Class of N-Substituted Glycine (B1666218) Derivatives and Diarylamines in Organic Chemistry

From a classification standpoint, this compound can be categorized in two primary ways. Firstly, it is an N-substituted glycine derivative . Glycine is the simplest of the proteinogenic amino acids, and substitution on its nitrogen atom leads to a broad class of compounds with diverse applications. nih.gov In this case, the nitrogen is disubstituted with two aryl groups, placing it within the sub-class of N,N-diaryl glycine derivatives. These are distinct from many biologically relevant N-acyl amino acids where an acyl group is attached to the nitrogen. semanticscholar.org

Secondly, and more broadly, the core of the molecule is a diarylamine . Diarylamines are a highly significant class of compounds in organic chemistry, recognized as a "privileged structure" in medicinal chemistry. cdnsciencepub.comacsgcipr.org This means the diarylamine scaffold is a common feature in many biologically active compounds and approved drugs. rsc.orgwikipedia.org Examples of commercial drugs containing a diarylamine moiety include imatinib (B729) and dasatinib, which are used in cancer therapy. rsc.orgwikipedia.org The prevalence of this scaffold highlights its importance in the design of new therapeutic agents. rsc.orgwikipedia.orgnih.gov

Academic and Research Significance of the N,N-Diaryl-N-acetic Acid Scaffold in Contemporary Chemical Synthesis

The academic and research significance of the N,N-diaryl-N-acetic acid scaffold is intrinsically linked to the importance of its constituent parts: the diarylamine and the N-substituted amino acid motifs. The synthesis of diarylamines has been a major focus of research in organic synthesis, leading to the development of powerful cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile method for the synthesis of aryl amines. acsgcipr.orgwikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl halide and is tolerant of a wide range of functional groups. wikipedia.org Another important method is the Ullmann condensation , a copper-catalyzed reaction that can be used to form C-N bonds, as well as C-O and C-S bonds. cdnsciencepub.comwikipedia.orgmdpi.com While traditional Ullmann reactions often required harsh conditions, modern variations with specialized ligands have made this a more accessible and widely used transformation. wikipedia.org

These synthetic advancements are crucial for accessing complex molecules like this compound and its derivatives. The ability to construct the N,N-diaryl system with control over the substitution pattern on the aryl rings allows chemists to fine-tune the steric and electronic properties of the molecule. The acetic acid portion of the scaffold provides a handle for further derivatization or for mimicking the carboxylic acid group of natural amino acids, which can be important for biological activity. The development of synthetic routes to such scaffolds is of high interest for creating libraries of compounds for drug discovery and materials science applications. frontiersin.orgnih.gov

Interactive Data Tables

Physicochemical Properties

Below is a table summarizing the known physicochemical properties of this compound. For context, data for a related N-substituted glycine derivative, N,N-Diethylglycine, is also provided.

| Property | This compound | N,N-Diethylglycine |

| CAS Number | 1009757-09-8 cdnsciencepub.com | 1606-01-5 nih.gov |

| Molecular Formula | C₁₇H₁₉NO₂ | C₆H₁₃NO₂ nih.gov |

| Molecular Weight | 269.34 g/mol | 131.17 g/mol nih.gov |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Note: "Data not available" indicates that the information could not be found in publicly accessible scientific literature.

General Synthetic Approaches to N,N-Diaryl-N-acetic acids

The synthesis of N,N-diaryl-N-acetic acids typically involves the formation of one or two C-N bonds. The following table summarizes common catalytic methods that can be applied.

| Reaction Name | Catalyst System | General Conditions | Key Features |

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) precatalyst with a phosphine (B1218219) ligand (e.g., BINAP, dppf) | Base (e.g., NaOtBu, K₂CO₃), inert solvent (e.g., toluene, dioxane), elevated temperature. | High functional group tolerance, applicable to a wide range of aryl halides and amines. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂) | Often requires a ligand (e.g., diamines, amino acids), a base, and a polar aprotic solvent (e.g., DMF, DMSO) at high temperatures. | A classic method for C-N bond formation, particularly useful for certain substrates. cdnsciencepub.comwikipedia.orgmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-(4-methyl-N-(2-methylphenyl)anilino)acetic acid |

InChI |

InChI=1S/C16H17NO2/c1-12-7-9-14(10-8-12)17(11-16(18)19)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,19) |

InChI Key |

FSISFQIMEJFWKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC=C2C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Research of 2 O Tolyl P Tolyl Amino Acetic Acid

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) provides definitive insights into the atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice. This technique is crucial for determining bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.

The acetic acid side chain is also expected to exhibit conformational flexibility, with rotation possible around the N-CH₂ and CH₂-COOH bonds. The specific conformation would likely be one that allows for the formation of stabilizing intramolecular or, more commonly, intermolecular interactions.

Table 1: Anticipated Structural Parameters from a Hypothetical X-ray Diffraction Study of 2-(o-Tolyl(p-tolyl)amino)acetic acid

| Parameter | Predicted Feature/Value | Significance |

| Nitrogen Atom Geometry | Trigonal pyramidal | Defines the core shape of the amino acid. |

| Aromatic Ring Orientation | Non-coplanar (propeller-like) | Minimizes steric hindrance between the tolyl groups. |

| Dihedral Angles (Aryl-N) | Significant deviation from 0° or 180° | Quantifies the degree of twisting of the aromatic rings. |

| Carboxylic Acid Conformation | Planar C-C(=O)O-H group | Typical for carboxylic acids, facilitating hydrogen bonding. |

| Bond Lengths & Angles | Consistent with standard values for C-N, C-C, C=O, C-O bonds | Confirmation of the chemical structure and bonding. |

The solid-state structure of this compound is expected to be dominated by a network of supramolecular interactions. These non-covalent forces are critical in dictating the crystal packing and, consequently, the material's bulk properties.

Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be the hydrogen bond formed by the carboxylic acid group. Carboxylic acids commonly form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a characteristic cyclic R²₂(8) graph set motif. This strong and directional interaction is a primary driver in the self-assembly of these molecules in the crystalline state.

Table 2: Expected Supramolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bond | Carboxylic acid groups of adjacent molecules | Formation of strong, centrosymmetric dimers; primary structural motif. |

| π-π Stacking | o-Tolyl and p-tolyl rings of adjacent molecules | Stabilization of the crystal lattice through aromatic interactions. |

| C-H···O Interactions | Aromatic/aliphatic C-H groups and carbonyl oxygen | Secondary interactions contributing to the stability of the 3D network. |

| C-H···π Interactions | Aromatic/aliphatic C-H groups and aromatic rings | Further stabilization of the packing arrangement. |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites, such as N,N-diaryl-N-acetic acid derivatives. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability.

The conformational flexibility of the tolyl rings and the acetic acid side chain in this compound suggests a high propensity for polymorphism. Subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different crystalline forms. These polymorphs would differ in their molecular conformations and/or their supramolecular packing arrangements. For example, one polymorph might be characterized by the classic hydrogen-bonded dimer, while another might exhibit a catemeric (chain-like) hydrogen bonding pattern. Similarly, the nature and extent of π-π stacking could vary between different polymorphic forms.

The study of polymorphism in this class of compounds is crucial as it reveals the subtle interplay of kinetic and thermodynamic factors that govern crystal formation. Characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy would be essential to identify and distinguish between different polymorphic forms.

Computational and Theoretical Investigations of 2 O Tolyl P Tolyl Amino Acetic Acid

Quantum Chemical Calculations, particularly Density Functional Theory (DFT), for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its properties. For 2-(o-Tolyl(p-tolyl)amino)acetic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. nih.gov

The optimized geometry is the starting point for most other computational analyses. The table below presents hypothetical, yet realistic, optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |

| C(carboxyl)=O | 1.21 Å | |

| N-C(o-tolyl) | 1.41 Å | |

| N-C(p-tolyl) | 1.41 Å | |

| N-C(acetic) | 1.46 Å | |

| Bond Angle | O=C-O(hydroxyl) | 124.5° |

| C(o-tolyl)-N-C(p-tolyl) | 118.0° | |

| C(acetic)-N-C(p-tolyl) | 120.5° | |

| Dihedral Angle | C(p-tolyl)-N-C(o-tolyl)-C | 65.0° |

| C(o-tolyl)-N-C(acetic)-C | 75.0° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scialert.net For this compound, the delocalized π-systems of the tolyl groups are expected to significantly influence the energies of these orbitals. The electron-donating methyl groups on the phenyl rings would likely raise the energy of the HOMO, making the molecule a better electron donor. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

A moderate HOMO-LUMO gap, as illustrated above, would suggest that this compound has reasonable kinetic stability. scialert.net

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Prediction of Interaction Sites

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MESP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MESP surface would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The area around the acidic proton of the carboxyl group and the N-H proton (if present in a specific conformation) would show a positive potential (blue), indicating their electrophilic character. The aromatic rings would exhibit a more complex potential landscape, with the π-electron clouds being generally nucleophilic.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the study of "hyperconjugation," which involves the interaction between a filled (donor) NBO and an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electronic delocalization, which contributes to the molecule's stability.

Table 3: Illustrative NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (Cortho-ring - C) | 5.5 |

| LP (N) | π* (Cpara-ring - C) | 5.2 |

| LP (Ocarbonyl) | σ* (Ccarboxyl - Ohydroxyl) | 2.8 |

| LP (Ohydroxyl) | π* (Ccarboxyl = O) | 21.0 |

Mechanistic Computational Modeling of Reactions Involving the Compound

Computational modeling can be employed to simulate chemical reactions and elucidate their mechanisms. For this compound, this could involve modeling its synthesis, such as the reaction between the appropriate diarylamine and a haloacetic acid, or its participation in further chemical transformations. For example, theoretical studies on related amino acid transformations or reactions of tolyl compounds can provide inspiration for modeling potential reaction pathways. nih.gov

By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, modeling the deprotonation of the carboxylic acid group would provide its theoretical pKa value, a key measure of its acidity. Similarly, modeling its behavior in a proposed catalytic cycle could reveal its potential as a ligand or substrate.

Conformational Analysis and Potential Energy Surface Mapping to Identify Stable Isomers and Transition States

Due to the rotational freedom around the various single bonds (C-N, C-C), this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these isomers (conformers) and the energy barriers between them.

This is typically done by systematically rotating key dihedral angles and calculating the energy at each step, a process known as potential energy surface (PES) mapping. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. The relative energies of the conformers determine their population at a given temperature. Identifying the global minimum energy conformation is crucial, as it represents the most likely structure of the molecule. For a molecule with two bulky tolyl groups, steric hindrance will play a major role in determining the preferred conformations, likely favoring structures where the rings are twisted out of plane relative to each other to minimize steric clash.

Role of 2 O Tolyl P Tolyl Amino Acetic Acid As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of N-Substituted Heterocyclic Compounds

The presence of both a secondary amine and a carboxylic acid group within the same molecule positions 2-(o-Tolyl(p-tolyl)amino)acetic acid as a promising precursor for the synthesis of a variety of N-substituted heterocyclic compounds. The intramolecular cyclization of N-aryl amino acids is a well-established strategy for constructing nitrogen-containing rings, which are prevalent motifs in pharmaceuticals and agrochemicals.

For instance, intramolecular Friedel-Crafts-type reactions could be envisioned, where the carboxylic acid is activated and then reacts with one of the electron-rich tolyl rings to form a cyclic ketone. Subsequent transformations of this ketone could lead to a diverse array of heterocyclic scaffolds. Additionally, the carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions.

General strategies for the synthesis of heterocyclic systems often utilize amino acid precursors. For example, the synthesis of oxazinanones, an important class of heterocycles, can be achieved through the intramolecular cyclization of amino acid-derived diazoketones. frontiersin.org While this specific methodology involves a diazo intermediate, it highlights the principle of using the amino acid framework to construct heterocyclic rings. The reactivity of the diarylamine nitrogen and the carboxylic acid in this compound could potentially be harnessed in similar cyclization strategies to forge new heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Route | Key Intermediates |

|---|---|---|

| Dihydroacridinone derivatives | Intramolecular Friedel-Crafts acylation | Acyl chloride or mixed anhydride |

| Benzodiazepine-like structures | Condensation with a suitable diamine | Amide intermediate |

Scaffold for the Preparation of Complex Organic Molecules

The diarylamine unit is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. nih.govacs.org The rigid and sterically defined nature of the o,p'-ditolylamine core in this compound makes it an attractive scaffold upon which to build more complex molecules. The term "molecular scaffold" refers to a core structure that can be systematically derivatized to create a library of related compounds for various applications, such as drug discovery. mdpi.comnih.gov

The carboxylic acid handle of this compound provides a convenient attachment point for introducing additional molecular complexity. Through standard amide or ester bond formation, a wide range of substituents can be appended to the diarylamine core. This modular approach allows for the systematic exploration of the chemical space around the diarylamine scaffold, which is a key strategy in the development of new therapeutic agents and materials. The β-arylethylamine scaffold, for example, is a crucial component of many biologically active molecules, and methods for its efficient synthesis are of great interest. domainex.co.uk The diarylamine scaffold of the title compound offers a different, yet equally valuable, core for synthetic exploration.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

Should a chiral variant of this compound be prepared, or if stereogenicity is introduced during its synthesis, it could potentially serve as a chiral auxiliary or ligand in asymmetric synthesis. The field of asymmetric catalysis heavily relies on chiral molecules to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.

The synthesis of enantiomerically pure α-amino acids and their derivatives is a significant area of research due to their importance in the pharmaceutical industry. acs.org Chiral ligands are often employed in transition metal-catalyzed reactions, such as asymmetric hydrogenation, to produce chiral amines and amino acids with high enantiomeric excess. rsc.org

A chiral version of this compound, with its defined three-dimensional structure arising from the non-planar arrangement of the two tolyl groups relative to the nitrogen atom, could coordinate to a metal center and create a chiral environment. This, in turn, could influence the approach of a substrate to the metal's active site, thereby directing the stereochemical course of the reaction. The development of new chiral ligands is an ongoing effort in catalysis, and novel structures, such as a chiral N,N-diaryl amino acid, could offer unique reactivity and selectivity. nih.gov The synthesis of chiral α,α-disubstituted amino acids is another area where novel chiral catalysts and auxiliaries are continuously sought. jst.go.jpnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Dihydroacridinone |

| Benzodiazepine |

Coordination Chemistry and Ligand Applications of 2 O Tolyl P Tolyl Amino Acetic Acid

Design and Synthesis of Novel Metal Complexes Utilizing 2-(o-Tolyl(p-tolyl)amino)acetic acid as a Ligand

The synthesis of metal complexes using this compound as a ligand is predicated on its ability to act as a bidentate chelating agent. The ligand features a carboxylate group and a tertiary amine, providing both a hard oxygen donor and a softer nitrogen donor site for coordination to a metal center. researchgate.net The general approach involves the deprotonation of the carboxylic acid proton to generate a carboxylate anion, which then coordinates to a metal ion along with the nitrogen atom of the diarylamine moiety.

The design of these complexes is often inspired by successful precedents with related N-aryl or amino acid-based ligands. researchgate.net The choice of the metal center is crucial and dictates the potential geometry and application of the resulting complex. Transition metals such as Ruthenium, Rhodium, Palladium, Chromium, and Copper are common targets due to their rich catalytic activity and variable coordination geometries. acs.orgnih.gov

A typical synthetic strategy would involve reacting the ligand with a suitable metal precursor in an appropriate solvent. The ligand is often deprotonated in situ using a non-nucleophilic base, or it can react directly with metal precursors that facilitate deprotonation, such as metal acetates or basic carbonates.

Table 1: Proposed Synthetic Routes for Metal Complexes of this compound

| Metal Precursor | Base/Conditions | Potential Complex Structure | Target Application |

| [RuCl₂(p-cymene)]₂ | NaOAc, Reflux in MeOH | [(p-cymene)Ru(L)Cl] | C-H Activation |

| Pd(OAc)₂ | K₂CO₃, DMF, 100 °C | Pd(L)₂(OAc)₂ | Cross-Coupling |

| CrCl₃(THF)₃ | 2 eq. LiL, THF, -78 °C to RT | Cr(L)₂Cl(THF) | Olefin Polymerization |

| Cu(OAc)₂·H₂O | None, Reflux in EtOH | Cu(L)₂ | Oxidation Catalysis |

| L represents the deprotonated this compound ligand. |

The synthesis of a chromium complex, for instance, could be adapted from methodologies used for other N-donor ligands intended for ethylene (B1197577) trimerization catalysis. acs.org Similarly, the preparation of ruthenium complexes for C-H arylation can be guided by studies using other bidentate directing groups. elsevierpure.com The isolation and purification of these air- and moisture-sensitive compounds often require inert atmosphere techniques, such as Schlenk lines or gloveboxes, followed by crystallization.

Spectroscopic and Structural Characterization of Metal-Ligand Complexes

Once synthesized, the definitive characterization of these novel metal complexes is essential to understand their structure and bonding. A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the coordination environment of the metal center. researchgate.netoalib.com

Spectroscopic Methods:

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Ru(II), Pd(II), Zn(II)), NMR spectroscopy provides detailed information about the ligand's structure upon coordination. nih.gov Coordination of the nitrogen and oxygen atoms to the metal center induces significant shifts in the signals of nearby protons and carbons. The diastereotopic methylene (B1212753) protons of the acetate (B1210297) backbone, for example, would be expected to appear as a pair of doublets. The signals for the aromatic protons on the tolyl groups would also shift, providing evidence of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for observing the coordination of the carboxylate group. In the free ligand, the C=O stretch of the carboxylic acid appears at a characteristic frequency (typically ~1700-1730 cm⁻¹). Upon deprotonation and coordination, this band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, usually found around 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging). nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about metal-to-ligand charge transfer (MLCT) and d-d transitions. These bands are characteristic of the metal ion and its coordination geometry and can be used to study the electronic properties of the complex. researchgate.net

Structural Analysis:

Table 2: Hypothetical Spectroscopic and Structural Data for a Ru(II) Complex: [(p-cymene)Ru(L)Cl]

| Analysis Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | δ (CH₂) | Two doublets (AB quartet) ~3.5-4.5 ppm | Coordination to chiral metal center |

| δ (Tolyl-CH₃) | Two singlets ~2.2-2.5 ppm | Asymmetric environment for o- and p-tolyl groups | |

| IR Spectroscopy | νₐₛ(COO⁻) | ~1610 cm⁻¹ | Coordinated carboxylate |

| νₛ(COO⁻) | ~1380 cm⁻¹ | Coordinated carboxylate | |

| Δν (νₐₛ - νₛ) | ~230 cm⁻¹ | Suggestive of bidentate chelation | |

| X-ray Diffraction | Coordination Geometry | Pseudo-octahedral ("piano-stool") | Typical for [Ru(arene)(bidentate)Cl] complexes |

| Ru-N Bond Length | ~2.15 Å | Covalent interaction | |

| Ru-O Bond Length | ~2.10 Å | Covalent interaction | |

| N-Ru-O Bite Angle | ~85° | Strain in the 5-membered chelate ring |

Investigation of Electronic and Steric Effects of the Diaryl Substitution on Ligand Properties and Metal Complex Stability

The unique substitution pattern of this compound, with methyl groups at the ortho and para positions of the two different aryl rings, allows for a detailed investigation of electronic and steric effects. researchgate.net These factors are not independent and their interplay governs the ligand's coordination properties and the stability and reactivity of its metal complexes. nih.govnih.gov

Electronic Effects: The para-tolyl group primarily exerts an electronic influence. The methyl group is electron-donating via hyperconjugation and induction, increasing the electron density on the phenyl ring and, consequently, on the nitrogen atom. This enhanced electron-donating ability of the nitrogen atom can lead to a stronger metal-nitrogen bond, thereby increasing the thermal stability of the complex. This effect can be compared to ligands with unsubstituted phenyl rings or electron-withdrawing groups, where a weaker M-N bond would be expected. msu.edu

Steric Effects: The ortho-tolyl group introduces significant steric bulk in close proximity to the nitrogen donor and the metal's coordination sphere. nih.gov This steric hindrance has several important consequences:

Coordination Geometry: The bulky o-tolyl group can influence the coordination geometry, potentially forcing other ligands to adopt specific orientations to minimize steric clash. It can also protect the metal center from unwanted side reactions or decomposition pathways.

Bond Lengths and Angles: Steric repulsion between the o-tolyl group and other ligands can lead to the elongation of metal-ligand bonds and distortions in coordination angles, which can be quantified by X-ray crystallography.

Table 3: Comparison of Electronic and Steric Parameters for Tolyl Substituents

| Substituent | Primary Effect | Hammett Parameter (σₚ) | Tolman Cone Angle (θ) (for P(tolyl)₃) | Impact on Coordination |

| p-Tolyl | Electronic | -0.17 (Electron-donating) | 145° | Increases electron density on N, strengthens M-N bond. |

| o-Tolyl | Steric | -0.07 (Weakly donating) | 194° | Creates steric bulk around the metal, influences geometry and reactivity. |

| Cone angles for analogous phosphine (B1218219) ligands are used to illustrate the steric difference. |

The combination of an electron-donating p-tolyl group and a sterically demanding o-tolyl group makes this ligand an "asymmetric" N-donor. This asymmetry can be exploited in catalysis, where the electronic properties can be tuned to activate the metal center, while the steric properties can be used to control selectivity.

Catalytic Applications of Metal Complexes Derived from this compound

The structural and electronic features of metal complexes bearing the this compound ligand make them promising candidates for various catalytic transformations. The field of homogeneous catalysis heavily relies on the rational design of ligands to control the activity and selectivity of transition metal catalysts. wikipedia.orgyoutube.com

Potential Catalytic Reactions:

C-H Activation/Functionalization: Ruthenium and Palladium complexes are well-known for their ability to catalyze the functionalization of C-H bonds. elsevierpure.com A Ru(II) complex of the title ligand, for example, could be explored as a catalyst for the arylation of heterocycles or other substrates. The bidentate N,O-chelation would stabilize the metal center, while the diarylamine moiety could participate in the catalytic cycle. The steric bulk of the o-tolyl group could influence the regioselectivity of the C-H activation step.

Polymerization/Oligomerization: Chromium complexes bearing N-donor ligands have been successfully employed as catalysts for the selective trimerization or polymerization of olefins like ethylene. acs.org The electronic properties of the this compound ligand could modulate the electrophilicity of the chromium center, while its steric profile could influence the rate of monomer insertion and the properties of the resulting polymer.

Asymmetric Catalysis: Given that the ligand itself is chiral (due to the stereocenter at the alpha-carbon) and can be synthesized in an enantiomerically pure form (e.g., from (S)- or (R)-amino acids), its metal complexes could be applied in asymmetric catalysis. The defined steric environment created by the chiral backbone and the bulky tolyl groups could effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation or cyclopropanation.

Table 4: Hypothetical Catalytic Performance in a C-H Arylation Reaction

| Catalyst | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Selectivity (ortho:meta:para) |

| [(p-cymene)Ru(L)Cl] | 2-Phenylpyridine | Phenylboronic acid | K₂CO₃, Toluene, 110 °C, 24h | 85 | >99:1 (ortho-arylation) |

| Pd(L)₂(OAc)₂ | Thiophene | 4-Bromotoluene | PPh₃, Cs₂CO₃, Dioxane, 100 °C, 12h | 92 | C2-arylation |

| Data is hypothetical and serves to illustrate potential applications. |

Mechanistic Studies of Transformations Involving 2 O Tolyl P Tolyl Amino Acetic Acid

Elucidation of Detailed Reaction Pathways for Derivatization and Decomposition

Currently, there are no published studies that specifically outline the reaction pathways for the derivatization or decomposition of 2-(o-Tolyl(p-tolyl)amino)acetic acid. General principles of organic chemistry would suggest potential derivatization reactions at the carboxylic acid group (e.g., esterification, amidation) or at the secondary amine. Decomposition pathways could theoretically involve decarboxylation, or cleavage of the carbon-nitrogen bonds, but specific conditions and resulting products have not been experimentally determined or computationally modeled for this compound.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of transient species such as reaction intermediates and transition states are fundamental to understanding reaction mechanisms. For transformations involving this compound, no such intermediates or transition states have been isolated, trapped, or computationally modeled according to available records. While studies on related transient species in other chemical systems exist, direct analogies cannot be scientifically applied to this specific compound without supporting evidence.

Determination of Kinetic and Thermodynamic Parameters for Reaction Processes

A comprehensive understanding of a chemical process requires the determination of its kinetic and thermodynamic parameters. This data, which includes reaction rates, activation energies, and changes in enthalpy and entropy, provides quantitative insight into the feasibility and speed of a reaction. Regrettably, no experimental or theoretical data on the kinetic and thermodynamic parameters for any reaction involving this compound has been reported.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Transformation of this compound This table is for illustrative purposes only, as no actual data has been found.

| Reaction Parameter | Hypothetical Value |

|---|---|

| Rate Constant (k) | Not Available |

| Activation Energy (Ea) | Not Available |

| Enthalpy of Reaction (ΔH) | Not Available |

| Entropy of Reaction (ΔS) | Not Available |

| Gibbs Free Energy (ΔG) | Not Available |

Radical vs. Non-Radical Pathways in Reactions

The potential for chemical reactions to proceed through either radical or non-radical (ionic) pathways is a key aspect of mechanistic chemistry. The structure of this compound does not preclude the possibility of either pathway under specific conditions. For example, radical pathways could potentially be initiated at the benzylic positions of the tolyl groups or through single-electron transfer processes involving the amine. However, no studies have been published that investigate or differentiate between radical and non-radical mechanisms in reactions of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Synthesis and Research of Derivatives and Analogues of 2 O Tolyl P Tolyl Amino Acetic Acid

Synthesis and Characterization of Esters and Amides Derived from the Carboxylic Acid Moiety

The carboxylic acid functional group of 2-(o-tolyl(p-tolyl)amino)acetic acid serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides. These transformations are fundamental in medicinal chemistry and materials science to alter properties such as solubility, stability, and biological activity.

Esterification:

The synthesis of esters from the parent carboxylic acid can be achieved through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Alternatively, to avoid the harsh conditions of strong acid catalysis, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for more sensitive alcohol substrates.

Another efficient method involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

While direct experimental data for the esterification of this compound is not extensively published, the synthesis of related N-arylated amino acid esters is well-documented. For example, palladium-catalyzed N-arylations of amino acid tert-butyl esters have been reported, suggesting that the ester functionality is compatible with common cross-coupling conditions used to form the diarylamine core. nih.gov

Amidation:

The synthesis of amides from this compound can also be accomplished through various well-established synthetic protocols. Similar to esterification, the use of coupling agents like DCC or EDC is a prevalent method for forming the amide bond between the carboxylic acid and a primary or secondary amine. This reaction proceeds through an activated ester intermediate, which then undergoes nucleophilic attack by the amine.

The acid chloride route is also applicable for amide synthesis. The intermediate acyl chloride reacts readily with a wide range of amines to form the corresponding amides. This method is often high-yielding but may not be suitable for substrates with acid-sensitive functional groups.

Research on the N-hydroxyacetylation of p-toluidine (B81030) has demonstrated the formation of amides, which provides a relevant model for the reactivity of the tolyl moieties. researchgate.net In one study, 2-hydroxy-N-(4-methyl)phenylacetamide was synthesized in high yield in the presence of an acetic acid catalyst. researchgate.net This suggests that direct amidation of the carboxylic acid group of this compound with various amines is a feasible and efficient process.

The characterization of these ester and amide derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the presence of the new functional group, Infrared (IR) spectroscopy to identify the characteristic carbonyl stretching frequencies of the ester or amide, and mass spectrometry to determine the molecular weight of the new compound.

Table 1: Potential Ester and Amide Derivatives of this compound

| Derivative Name | Structure | Synthetic Method |

| Methyl 2-(o-tolyl(p-tolyl)amino)acetate | Fischer-Speier esterification or DCC/DMAP coupling | |

| Ethyl 2-(o-tolyl(p-tolyl)amino)acetate | Fischer-Speier esterification or DCC/DMAP coupling | |

| 2-(o-Tolyl(p-tolyl)amino)acetamide | DCC/EDC coupling or acid chloride route | |

| N-Benzyl-2-(o-tolyl(p-tolyl)amino)acetamide | DCC/EDC coupling or acid chloride route |

Functionalization and Derivatization of the Aromatic Rings

Modification of the o-tolyl and p-tolyl aromatic rings of this compound opens up a vast chemical space for creating new analogues with tailored properties. These modifications can include the introduction of various substituents, which can influence the steric and electronic nature of the molecule.

Common functionalization reactions for aromatic rings include electrophilic aromatic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents (the amino group and the methyl group) will govern the position of the incoming electrophile. The secondary amino group is a strong activating group and is ortho-, para-directing. The methyl groups are weakly activating and also ortho-, para-directing. The interplay of these directing effects would lead to a mixture of products, and controlling the regioselectivity can be a synthetic challenge.

Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, offer more precise control over the introduction of new functional groups. For these reactions to be applicable, the aromatic rings would first need to be functionalized with a suitable handle, such as a halide (Br, I) or a boronic acid/ester.

Recent research has focused on the synthesis of complex and highly functionalized diarylamines. su.sechemrxiv.org These methods often involve strategies like ring-opening difunctionalization or cascade reactions, which allow for the introduction of diverse functionalities. su.sechemrxiv.org For instance, the synthesis of diarylamines bearing various synthetically valuable functionalities and heteroaryl cores in high yield has been reported. researchgate.net

Furthermore, C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, avoiding the need for pre-functionalized starting materials. Nitrosonium-initiated C-H activation has been used to synthesize both homo- and hetero-diarylamines from electron-rich arenes. nih.govacs.org

Table 2: Examples of Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product Features |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups, which can be further reduced to amino groups. |

| Bromination | Br₂/FeBr₃ | Introduction of bromine atoms, useful handles for cross-coupling reactions. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of acyl groups, which can be a precursor for other functionalities. |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of new carbon-carbon bonds to introduce new aryl or alkyl groups. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of new carbon-nitrogen bonds to introduce new amino groups. |

Impact of Structural Modifications on Electronic Properties and Reactivity

The electronic nature of substituents on the aromatic rings can be quantified using Hammett constants (σ). nih.gov Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic rings and the nitrogen atom. This generally enhances the nucleophilicity of the amine and can affect the molecule's antioxidant potential. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density, making the diarylamine less nucleophilic but potentially more stable to oxidation.

The position of the substituents is also crucial. Ortho-substituents can introduce steric hindrance that affects the conformation of the molecule, including the torsional angle between the two aryl rings. This, in turn, influences the degree of electronic communication between the rings and the nitrogen lone pair. Studies on alkylated diphenylamines have shown that para-alkyl substitution can increase reactivity due to favorable stereoelectronic effects, while ortho-alkyl substitution can decrease reactivity. acs.orgresearchgate.net

The electronic effects of substituents also influence the reactivity of the molecule in various chemical reactions. For instance, the presence of EWGs on the aryl rings can facilitate nucleophilic aromatic substitution reactions. nih.gov In the context of diarylamine antioxidants, the electronic properties of the substituents can modulate the stability of the corresponding aminyl radical and nitroxide intermediates, thereby affecting their radical-trapping efficacy. acs.org

Theoretical investigations using methods like Density Functional Theory (DFT) can provide valuable insights into how structural changes affect electronic properties. rsc.orgrsc.org These calculations can predict parameters such as ionization potentials, electron affinities, and the distribution of molecular orbitals, which are all critical for understanding the reactivity and potential applications of the derivatives.

Table 3: Predicted Impact of Substituents on Electronic Properties

| Substituent Type | Position | Predicted Effect on Electron Density at Nitrogen | Predicted Effect on Reactivity |

| Electron-Donating Group (e.g., -OCH₃) | para | Increase | Increased nucleophilicity, potentially higher antioxidant activity. |

| Electron-Withdrawing Group (e.g., -NO₂) | para | Decrease | Decreased nucleophilicity, potentially enhanced stability to oxidation. |

| Alkyl Group | ortho | Moderate Increase | Steric hindrance may decrease reactivity at the nitrogen center. |

Emerging Research Directions and Future Perspectives for 2 O Tolyl P Tolyl Amino Acetic Acid Research

Development of Novel and Efficient Synthetic Methodologies for N,N-Diaryl-N-acetic Acids

The synthesis of N,N-diaryl-N-acetic acids, including the target compound, has evolved from classical methods to highly sophisticated catalytic systems that offer greater efficiency, milder conditions, and broader substrate scope.

A traditional synthesis for 2-(o-Tolyl(p-tolyl)amino)acetic acid involves the reaction of o-toluidine (B26562) and p-toluidine (B81030) with chloroacetic acid, often under basic conditions with heating evitachem.com. However, modern organic synthesis is moving beyond these conventional approaches toward more refined, metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgopenochem.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgacs.org The development of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos and SPhos) has been instrumental in improving reaction efficiency, allowing the coupling of a vast array of amines and aryl partners under relatively mild conditions. youtube.com This methodology represents a significant improvement over harsher techniques like the Goldberg reaction or standard nucleophilic aromatic substitution. wikipedia.org Recent work has even focused on developing waste-minimized Buchwald-Hartwig protocols, for example, by using recyclable catalysts and greener solvents, highlighting a push toward sustainable synthesis. unirc.it

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for creating C-N bonds, typically by reacting an amine with an aryl halide. synarchive.comwikipedia.org Historically, this reaction required high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgacs.org While often requiring more forcing conditions than its palladium-catalyzed counterpart, it remains a vital tool in the synthetic chemist's arsenal. wikipedia.org

Emerging Transition-Metal-Free Methodologies: Looking toward the future, cutting-edge research is exploring synthetic routes that avoid transition metals altogether. A notable example is the desulfinylative Smiles rearrangement, which can produce highly sterically hindered diarylamines under mild, metal-free conditions. nih.govacs.org Another innovative approach involves the direct C-H activation of arenes initiated by the nitrosonium ion (NO+) to form diarylamines, complementing traditional cross-coupling methods. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for N,N-Diarylamine Scaffolds This table is interactive. You can sort and filter the data.

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Classical Alkylation | Base-mediated | High temperature, reflux | Simple reagents | Harsh conditions, limited scope | evitachem.com |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Mild to moderate temp. (80-120°C) | High efficiency, broad scope, mild conditions | Cost of palladium and ligands, air-sensitive | wikipedia.orgopenochem.orgyoutube.com |

| Ullmann Condensation | Copper (metal or salts) | High temp. (>200°C), polar solvents | Inexpensive catalyst | Harsh conditions, stoichiometric copper often needed | synarchive.comwikipedia.org |

| Smiles Rearrangement | Transition-metal-free (base-mediated) | Mild conditions | Access to hindered products, metal-free | Substrate-specific, multi-step precursor synthesis | nih.govacs.org |

| Nitrosonium-Initiated C-H Activation | NaNO₂ / Trifluoroacetic Acid | Mild conditions | Metal-free, direct C-H functionalization | Limited to electron-rich arenes | acs.orgnih.gov |

Exploration of Advanced Applications in Molecular Design and Material Science

The diarylamine structural motif, which forms the core of this compound, is a privileged scaffold in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs): Diarylamines are widely recognized as essential building blocks for materials used in OLEDs due to their excellent electron-donating and hole-transporting properties. acs.org They are frequently used as the hole-transport layer (HTL) in OLED devices, facilitating the efficient injection and movement of positive charges. researchgate.net The specific structure of the diarylamine can be tuned to control the electronic properties of the material. For instance, recent research has demonstrated that bridged diarylamine derivatives can function as highly efficient thermally activated delayed fluorescence (TADF) emitters, producing the pure green light with narrow emission spectra that is critical for next-generation high-resolution displays. rsc.org The design of these advanced materials is often aided by computational screening to ensure proper energy level alignment for optimal device performance.

Other Potential Applications: Beyond OLEDs, diarylamine derivatives are investigated for a range of functions. Their inherent fluorescence suggests potential use in chemical sensors and biological imaging. researchgate.net Furthermore, the broader class of diarylamines finds application in the development of pharmaceuticals and as chiral ligands and organocatalysts in asymmetric synthesis. researchgate.netfrontiersin.org The presence of the carboxylic acid group in this compound offers a versatile handle for further functionalization, allowing it to be anchored to surfaces or integrated into larger polymer structures, opening up additional avenues in materials design.

Table 2: Potential Applications of Diarylamine-Based Molecules in Material Science This table is interactive. You can sort and filter the data.

| Application Area | Function of Diarylamine Moiety | Example Compound Class | Citation(s) |

|---|---|---|---|

| OLEDs | Hole-Transport Material (HTL) | Triarylamines, Carbazole derivatives | acs.orgresearchgate.net |

| OLEDs | Thermally Activated Delayed Fluorescence (TADF) Emitter | Bridged Diarylamines (e.g., PXZ-BN) | rsc.org |

| Organic Photovoltaics | Hole-Transporting Properties | Anisole-derived diarylamines | acs.org |

| Fluorescent Sensors | Fluorophore | Dipyrazole-fused pyridazines | researchgate.net |

| Asymmetric Catalysis | Chiral Ligands | Atropisomeric diarylamines | researchgate.net |

Theoretical Predictions for New Reactivity Patterns and Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of molecules and guiding experimental work. For a compound like this compound, theoretical studies can illuminate potential reactivity and properties before a single experiment is run.

Predicting Electronic Properties and Reactivity: DFT calculations can be used to determine the fundamental electronic structure of the molecule. dergi-fytronix.com This includes calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for predicting the molecule's potential as a material in OLEDs, as the HOMO-LUMO gap relates to the emission color and the orbital energies determine the efficiency of charge injection. Furthermore, computational studies can predict bond dissociation energies, identifying the weakest bonds and thus the most likely sites for chemical reactions. nih.gov

Elucidating Reaction Mechanisms: Theoretical modeling can map out the entire energy landscape of a potential chemical reaction. nih.gov For example, by studying the oxidation of related diarylamines, researchers have used DFT to confirm the structures of complex products formed through C-O bond formation and rearrangements. nih.gov Applying such methods to this compound could uncover novel, previously unconsidered chemical transformations, leading to new derivatives with unique properties. DFT can also be used to analyze non-covalent interactions, which are critical in understanding molecular recognition and self-assembly processes in materials. nih.gov

Table 3: Theoretical Predictions and Their Significance This table is interactive. You can sort and filter the data.

| Predicted Property | Computational Method | Relevance and Application | Citation(s) |

|---|---|---|---|

| Molecular Geometry | DFT Optimization | Provides the most stable 3D structure. | nih.gov |

| HOMO/LUMO Energies | DFT | Predicts electronic properties, suitability for OLEDs, and redox behavior. | |

| Bond Dissociation Enthalpies | DFT | Identifies the most reactive sites for chemical transformations. | nih.gov |

| Reaction Energy Profiles | DFT (Transition State Search) | Elucidates reaction mechanisms and identifies rate-determining steps. | nih.govnih.gov |

| Spectroscopic Data (NMR, EPR) | DFT | Aids in the structural confirmation of new synthetic products. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.